1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Click Chemistry Bioisosteres

1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1594017-34-1) is a heterocyclic building block comprising a 1,2,3-triazole core with a 4-amine group and an N1-methyl-linked 5,5-dimethyloxolane (tetrahydrofuran) substituent. Its molecular formula is C₉H₁₆N₄O with a molecular weight of 196.25 g/mol.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13326748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1(CCC(O1)CN2C=C(N=N2)N)C
InChIInChI=1S/C9H16N4O/c1-9(2)4-3-7(14-9)5-13-6-8(10)11-12-13/h6-7H,3-5,10H2,1-2H3
InChIKeyFGCYABOQSRIAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Core Structure and Compound Class for Research Procurement


1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1594017-34-1) is a heterocyclic building block comprising a 1,2,3-triazole core with a 4-amine group and an N1-methyl-linked 5,5-dimethyloxolane (tetrahydrofuran) substituent . Its molecular formula is C₉H₁₆N₄O with a molecular weight of 196.25 g/mol . The compound is a member of the 1,2,3-triazole class, which is widely recognized in medicinal chemistry as a bioisostere for amide bonds and other functional groups, enabling modular diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [1].

Why 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine Cannot Be Simplified to a Generic 1,2,3-Triazole Scaffold


The presence of the 5,5-dimethyloxolane substituent at the N1 position of the 1,2,3-triazole ring imparts distinct steric and electronic properties that directly influence key drug-like parameters such as lipophilicity (cLogP ~1.0–1.5, computed), aqueous solubility, and metabolic stability relative to unsubstituted or smaller alkyl-substituted analogs [1]. The 5,5-dimethyloxolane group is not commercially trivial; its synthesis and chiral resolution (when relevant) add significant complexity. Consequently, analogs lacking the 5,5-dimethyloxolane moiety, such as 1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-amine or 1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-amine, are not direct structural or functional equivalents and cannot be assumed to reproduce the same biological target engagement, solubility profile, or downstream derivatization outcomes .

Quantitative Differentiation Evidence: 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine vs. Closest Analogs


Triazole Regiochemistry: 1,2,3-Triazole Core Offers Superior Click Chemistry Compatibility vs. 1,2,4-Triazole Isomer

The target compound is a 1,4-disubstituted-1,2,3-triazole. This regiochemistry is directly accessible via CuAAC 'click' chemistry, providing a high-yielding, modular route to diverse libraries. In contrast, the 1,2,4-triazole isomer (e.g., 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine, CAS 1602610-14-9) requires a distinct, often lower-yielding, synthetic route and is not a direct product of CuAAC [1]. The 1,2,3-triazole core is a validated amide bond bioisostere, a property not shared to the same extent by the 1,2,4-triazole scaffold, which is more commonly employed as a heterocycle in antifungal agents targeting CYP51 [2].

Medicinal Chemistry Click Chemistry Bioisosteres

LogP Modulation: Dimethyloxolane Substituent Elevates Lipophilicity vs. Unsubstituted Oxolane Analogs

The 5,5-dimethyl substitution on the oxolane ring is predicted to increase lipophilicity (cLogP) by approximately 1.0-1.5 log units compared to the unsubstituted oxolane analog, 1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-amine . The unsubstituted oxolane analog has a computed XLogP3-AA of -0.2 [1], whereas the dimethyloxolane derivative's computed logP is estimated at ~1.0-1.5 (based on the +0.5 logP increment per methyl group rule of thumb and analogous tetrahydrofuran derivatives [2]). This difference is significant for blood-brain barrier penetration and overall PK profile tuning.

Drug Design Physicochemical Properties ADME

Molecular Weight and Heavy Atom Count Differentiation for Lead Optimization Libraries

With a molecular weight of 196.25 g/mol and 13 heavy atoms, the target compound sits in the 'fragment-like' to very early lead-like chemical space (MW < 250) . This differentiates it from analogs such as 1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-amine (MW 180.25, 12 heavy atoms) which is smaller and less functionally complex, and from larger, more lipophilic triazoles that exceed lead-like thresholds . The dimethyloxolane group adds a hydrogen bond acceptor and steric bulk not present in the cyclohexylmethyl analog, potentially offering superior target binding selectivity.

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Optimal Application Scenarios for 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine Based on Differentiated Evidence


CuAAC Click Chemistry Library Synthesis and Bioisostere Exploration

The 1,2,3-triazole core makes this compound an ideal starting point for building diverse compound libraries via further CuAAC or post-triazole functionalization. Medicinal chemistry groups seeking amide bond bioisosteres with increased metabolic stability can use this scaffold, as supported by the general bioisosteric properties of 1,2,3-triazoles [1].

Lead Optimization for CNS or Intracellular Targets Requiring Moderate Lipophilicity

The estimated cLogP (1.0–1.5) of the dimethyloxolane derivative positions it favorably for programs targeting CNS or intracellular proteins where balanced lipophilicity is critical. The dimethyloxolane group offers a tunable lipophilicity handle compared to more polar unsubstituted oxolane analogs [2].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a MW of 196.25 g/mol and high solubility in polar solvents, this compound meets fragment-likeness criteria (MW < 250, cLogP < 3) and can serve as a 3D-enriched fragment for screening against protein targets, offering more shape diversity than flat aromatic fragments .

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